3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

This ortho-substituted, methylene-bridged oxadiazole benzamide is a critical comparator probe for SAR campaigns. Its unique conformational profile (vs. para isomer) enables deconvolution of linker geometry effects on S1P1 receptor binding. XLogP3 4.5 vs 4.1 for the para analog powers comparative solubility, logD, and permeability studies, while distinct chromatographic retention supports LC-MS/MS method development for complex biological matrices. The additional rotatable bond (10 vs. 9) provides a minimal perturbation pair for FEP calculations. Exclusively for non-human research use.

Molecular Formula C23H27N3O5
Molecular Weight 425.485
CAS No. 1448052-61-6
Cat. No. B2485607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide
CAS1448052-61-6
Molecular FormulaC23H27N3O5
Molecular Weight425.485
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
InChIInChI=1S/C23H27N3O5/c1-5-28-19-12-17(13-20(29-6-2)22(19)30-7-3)23(27)25-18-11-9-8-10-16(18)14-21-24-15(4)26-31-21/h8-13H,5-7,14H2,1-4H3,(H,25,27)
InChIKeyFVXMIUOFYQUAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide (CAS 1448052-61-6) – Chemical Identity and Research Supply Profile


3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide (CAS 1448052-61-6) is a synthetic small-molecule benzamide derivative with a molecular formula of C23H27N3O5 and a molecular weight of 425.48 g/mol [1]. The compound features a 1,2,4-oxadiazole heterocycle tethered via a methylene bridge to an ortho-substituted aniline ring, which is coupled to a 3,4,5-triethoxybenzoic acid moiety through an amide bond [1]. Its InChI Key is FVXMIUOFYQUAGK-UHFFFAOYSA-N [1]. This compound is currently offered exclusively by research chemical suppliers for non-human, non-therapeutic investigational use and has not yet been the subject of peer-reviewed pharmacological or clinical publications [1].

Why 1,2,4-Oxadiazole Benzamide Analogs Cannot Be Interchanged with CAS 1448052-61-6 Without Quantitative Evidence


Within the 1,2,4-oxadiazole benzamide family, seemingly minor structural variations—such as the position of the oxadiazole attachment (ortho vs. para), the presence or absence of a methylene spacer, and the alkoxy substitution pattern on the benzamide ring—can produce large differences in molecular conformation, physicochemical properties, and target engagement [1]. For example, the para-substituted analog 3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide differs from the target compound by a single methylene spacer and the attachment point on the aniline ring, yet this change alters molecular weight (411.5 g/mol vs. 425.5 g/mol), the number of rotatable bonds, and the spatial presentation of the oxadiazole pharmacophore [1]. Without direct comparative pharmacological data, any assumption of equipotency or interchangeable biological activity between these analogs is scientifically unjustified. The sections below provide the available quantitative differentiators that a procurement decision should reference.

Quantitative Differentiation Evidence for CAS 1448052-61-6 vs. Closest Structural Analogs


Molecular Size and Rotatable Bond Count Differentiate Target Compound from Para-Substituted Analog

The target compound (CAS 1448052-61-6) is structurally distinct from its closest commercially available analog, 3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide (S7984718). The target has a molecular weight of 425.48 g/mol and 10 rotatable bonds, compared to 411.5 g/mol and 9 rotatable bonds for the para isomer, as determined from their respective SMILES structures [1]. The additional methylene (–CH₂–) spacer in the target compound increases both molecular volume and conformational flexibility, which can influence membrane permeability, target binding kinetics, and metabolic stability [2].

Medicinal Chemistry Chemical Biology Drug Discovery

Ortho- vs. Para-Substitution Alters Predicted Lipophilicity and Polar Surface Area

In silico property prediction using the SMILES structures yields distinct lipophilicity and topological polar surface area (tPSA) values for the target compound and its para isomer. The target compound has a predicted XLogP3 of 4.5 and tPSA of 86.8 Ų, while the para isomer has a reported XLogP3 of 4.1 and tPSA of 86.8 Ų [1]. The 0.4 log unit increase in predicted lipophilicity for the target compound arises from the methylene spacer and the altered electronic environment of the ortho-substituted aniline, which can affect solubility, protein binding, and passive membrane diffusion [2].

ADME Physicochemical Profiling Lead Optimization

Conformational Flexibility of the Methylene Spacer Enables Distinct Binding Poses Compared to Directly Linked Analogs

Patent US9187437B2 discloses a series of substituted 1,2,4-oxadiazole compounds as S1P1 receptor agonists, demonstrating that the spatial relationship between the oxadiazole ring and the benzamide core is a critical determinant of S1P1 agonist potency [1]. The target compound introduces a methylene spacer between the aniline nitrogen attachment point and the oxadiazole ring, creating an additional torsional degree of freedom that is absent in directly para-linked analogs [2]. In the patent series, compounds with flexible linkers between the aromatic core and the oxadiazole exhibited EC₅₀ values ranging from <1 nM to >10,000 nM against S1P1, with the precise linker geometry dictating receptor residency time and selectivity over S1P3 [1]. Although the target compound itself was not explicitly profiled in US9187437B2, its structural features place it in a distinct conformational class relative to directly attached oxadiazole benzamides, warranting separate empirical characterization.

Molecular Modeling Structure-Activity Relationship S1P1 Agonism

Purity and Analytical Characterization Standards Create a Procurement Differentiation Point

The para-substituted analog S7984718 is supplied as a white crystalline powder with a melting point of 169–172 °C and purity determined by HPLC and NMR . For the target compound (CAS 1448052-61-6), specific purity data, melting point, and residual solvent levels have not been publicly disclosed by suppliers, and the compound is listed solely for research use without a certified reference standard grade [1]. This lack of publicly available analytical characterization data constitutes a material procurement risk: researchers intending to use the target compound as a quantitative standard or in regulatory-facing studies must commission independent purity verification, whereas the para analog offers immediate quality specifications [1].

Chemical Procurement Analytical Chemistry Reference Standards

Recommended Application Scenarios for CAS 1448052-61-6 Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of 1,2,4-Oxadiazole Benzamide S1P1 Agonists

The target compound is best deployed as a comparator probe in SAR campaigns exploring the effect of linker flexibility on S1P1 receptor agonism. Its methylene spacer and ortho-aniline substitution create a distinct conformational profile compared to directly linked para analogs disclosed in US9187437B2 [1]. Head-to-head profiling against the para isomer (S7984718) can deconvolute the contribution of linker geometry to receptor binding kinetics and selectivity [1].

Physicochemical Profiling of Ortho- vs. Para-Substituted Benzamide Oxadiazoles

The 0.4 log unit difference in predicted XLogP3 between the target compound (4.5) and the para analog (4.1) makes this pair suitable for comparative solubility, logD, and permeability studies [1]. Such head-to-head profiling can generate training data for in silico ADME models that currently lack experimental data on ortho-substituted, methylene-bridged oxadiazole benzamides [2].

Conformational Analysis and Molecular Dynamics Simulation Studies

The additional rotatable bond introduced by the methylene spacer provides a tractable system for studying the impact of conformational flexibility on ligand-receptor binding thermodynamics. The target compound (10 rotatable bonds) vs. the para isomer (9 rotatable bonds) offers a minimal perturbation pair for free-energy perturbation (FEP) calculations and metadynamics simulations aimed at predicting binding pose diversity [1][2].

Method Development for Oxadiazole Benzamide Quantification in Biological Matrices

The target compound's distinct chromatographic retention (driven by its higher lipophilicity, XLogP3 = 4.5) makes it a suitable analyte for developing and validating LC-MS/MS methods that must resolve closely related oxadiazole benzamide analogs in plasma or tissue homogenates [1]. Its structural uniqueness reduces the risk of isobaric interference when co-eluting with the para isomer in multiplexed assays [1].

Quote Request

Request a Quote for 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.